1-Iodo-3-methanesulfonylpropane
Overview
Description
1-Iodo-3-methanesulfonylpropane is a useful research compound. Its molecular formula is C4H9IO2S and its molecular weight is 248.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-Iodo-3-methanesulfonylpropane (C4H9IO2S) is an organic compound notable for its potential applications in organic synthesis and medicinal chemistry. This detailed article explores its biological activity, including its reactivity profiles, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a propane backbone with an iodine atom and a methanesulfonyl group attached. The presence of iodine enhances its electrophilic character, making it a suitable candidate for various nucleophilic substitution reactions. The methanesulfonyl group acts as a leaving group, facilitating chemical transformations.
Property | Value |
---|---|
Molecular Formula | C4H9IO2S |
Molecular Weight | 202.08 g/mol |
IUPAC Name | This compound |
Physical State | Colorless liquid |
The biological activity of this compound arises from its ability to participate in nucleophilic substitution reactions. The iodine atom can be displaced by various nucleophiles, allowing for the introduction of new functional groups into the molecule. This property is crucial for synthesizing more complex molecules with potential biological activities.
Potential Therapeutic Uses
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound's electrophilic nature allows it to interact with active sites of enzymes, potentially inhibiting their activity.
- Antimicrobial Properties : Similar sulfonyl compounds have demonstrated antimicrobial effects, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Some studies have indicated that sulfonyl-containing compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanisms.
Study 1: Reactivity with Nucleophiles
A study exploring the reactivity of this compound with various nucleophiles demonstrated that the compound readily undergoes substitution reactions. The following table summarizes the findings:
Nucleophile | Reaction Outcome |
---|---|
Sodium azide (NaN3) | Formation of azide derivative |
Ammonia (NH3) | Formation of amine derivative |
Thiol compounds | Formation of thioether derivatives |
These results highlight the compound's versatility in synthetic organic chemistry.
Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial activity of sulfonated compounds, this compound was tested against various bacterial strains. The results indicated moderate antibacterial activity against Gram-positive bacteria, suggesting further exploration as a potential antimicrobial agent.
Properties
IUPAC Name |
1-iodo-3-methylsulfonylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFMJYBWFQMABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339388-73-6 | |
Record name | 1-iodo-3-methanesulfonylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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